molecular formula C5H4BrNO3 B1344677 4-Bromo-5-methylisoxazole-3-carboxylic acid CAS No. 850832-55-2

4-Bromo-5-methylisoxazole-3-carboxylic acid

Cat. No. B1344677
CAS RN: 850832-55-2
M. Wt: 205.99 g/mol
InChI Key: TVXIVXIIHHPVRX-UHFFFAOYSA-N
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Description

“4-Bromo-5-methylisoxazole-3-carboxylic acid” is a derivative of “5-Methylisoxazole-3-carboxylic acid”, which is a five-membered heterocyclic compound . It’s commonly used in laboratory chemicals .


Molecular Structure Analysis

The empirical formula of “5-Methylisoxazole-3-carboxylic acid” is C5H5NO3, and its molecular weight is 127.10 . The structure of the compound can be represented by the SMILES string Cc1cc(no1)C(O)=O .


Chemical Reactions Analysis

“5-Methylisoxazole-3-carboxylic acid” is a reactant for Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions. It’s also used in the preparation of aminopyrazole amide derivatives as Raf kinase inhibitors in melanoma cells and the preparation of trifluoromethoxyphenyl (thiazolyl)pyrroles and other heterocycle-bearing polyfunctionalized pyrroles via chain heterocyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methylisoxazole-3-carboxylic acid” include a melting point of 106-110 °C (lit.) . It’s a solid compound .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment like dust mask type N95 (US), Eyeshields, Gloves when handling this compound .

Future Directions

Isoxazole is a significant moiety in the field of drug discovery, and it’s always imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Mechanism of Action

properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-2-3(6)4(5(8)9)7-10-2/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXIVXIIHHPVRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-5-methylisoxazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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